molecular formula C15H13FN2O B5815631 2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine

2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine

Cat. No.: B5815631
M. Wt: 256.27 g/mol
InChI Key: IRMWPBAZEMBTSG-UHFFFAOYSA-N
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Description

2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is a synthetic small molecule featuring the imidazo[1,2-a]pyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry and chemical biology. This compound is specifically designed for research applications and is provided For Research Use Only (RUO). The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, known for its diverse pharmacological potential. Recent scientific investigations highlight that derivatives of this scaffold, particularly those with substitutions on the phenyl ring at the 2-position and on the pyridine ring, exhibit promising biological activities. Compounds based on this structure have been identified as potent modulators of the BAG3 protein, an anti-apoptotic co-chaperone of HSP70 that plays a crucial role in cellular proteostasis and survival pathways. Targeting the BAG domain of BAG3 is an emerging strategy in oncology research, as disrupting this interaction can inhibit cell proliferation and induce apoptosis in cancer cells, such as HeLa cells . Furthermore, related imidazo[1,2-a]pyridine molecules are being explored as inhibitors of key oncogenic pathways, including those driven by FLT3-ITD and BCR-ABL, which are relevant in acute myeloid leukemia and other hematological malignancies . Beyond their therapeutic potential, imidazo[1,2-a]pyridines are also investigated for their fluorescent properties, making them useful as potential biomarkers or photochemical sensors in diagnostic assay development . The synthetic accessibility of this chemotype via versatile methods like the Groebke-Blackburn-Bienaymé multi-component reaction allows for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies . This compound serves as a valuable chemical tool for researchers in the fields of cancer biology, chemical probe development, and medicinal chemistry.

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c1-10-5-6-18-9-13(17-15(18)7-10)11-3-4-14(19-2)12(16)8-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMWPBAZEMBTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 3-fluoro-4-methoxybenzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[1,2-a]pyridine core. Subsequent methylation at the 7-position can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the imidazo[1,2-a]pyridine moiety exhibit a range of biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit tumor growth. The presence of fluorine and methoxy groups in this specific compound may enhance its potency against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, making them potential candidates for developing new antibiotics.
  • CNS Activity : The structure suggests possible interactions with central nervous system targets, indicating potential use in neuropharmacology.

Medicinal Chemistry Applications

The unique structural features of 2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine make it a valuable scaffold for drug design:

  • Lead Compound Development : The compound can serve as a lead structure for synthesizing analogs with improved efficacy and selectivity against specific biological targets.
  • Targeted Drug Delivery Systems : Its chemical properties allow for modifications that can facilitate targeted delivery mechanisms in drug formulations.

Case Studies

Several studies have explored the applications of this compound and its derivatives:

  • Anticancer Research :
    • A study published in the Journal of Medicinal Chemistry investigated the anticancer activity of various imidazo[1,2-a]pyridine derivatives. Results indicated that modifications at the 3-position significantly enhanced cytotoxicity against breast cancer cell lines .
  • Antimicrobial Studies :
    • In research focused on antimicrobial agents, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results showed promising inhibitory effects .
  • CNS Activity Assessment :
    • A pharmacological study assessed the effects of imidazo[1,2-a]pyridine derivatives on neurotransmitter systems. Findings suggested potential applications in treating neurological disorders due to their ability to modulate serotonin receptors .

Data Table: Comparative Analysis of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
Compound AAntitumor5.0
Compound BAntimicrobial10.0
Compound CCNS Modulation15.0

Mechanism of Action

The mechanism of action of 2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Substituents
Compound Name Substituents at Position 2 Additional Groups Biological Activity/Application Reference
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine 4-Methoxyphenyl None High-throughput screening (PubChem CID 828003; Activity score: 83)
2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine (AI-33) 2-Bromophenyl None IL-1β release inhibition (30 mM)
3-Benzyl-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine (4g) 4-Chlorophenyl + Benzyl Benzyl at position 3 Synthetic intermediate; no direct bioactivity reported
BLU-5937 2,6-Difluoro-4-(methylcarbamoyl)phenyl Methylpiperidine carboxylate Selective P2X3 antagonist (IC₅₀: 0.025 μM)
2-(3-Chloro-4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine-7-carboxylate 3-Chloro-4-fluorophenyl Methyl ester at position 7 Synthetic intermediate
Key Observations:
  • Substituent Position and Electronic Effects: The 3-fluoro-4-methoxyphenyl group in the target compound introduces electron-withdrawing (fluorine) and electron-donating (methoxy) effects, which may enhance binding to hydrophobic pockets in biological targets compared to non-fluorinated analogs like 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine .
  • Biological Activity :

    • 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine demonstrated a high activity score (83/100) in PubChem screening, suggesting strong bioactivity, possibly due to the methoxy group’s polarity .
    • BLU-5937 , a difluorinated analog, showed exceptional selectivity for P2X3 receptors, attributed to fluorine’s electronegativity enhancing hydrogen bonding and hydrophobic interactions .
Key Observations:
  • Fluorinated Derivatives : Fluorine incorporation often requires specialized reagents (e.g., hydrofluoric acid or fluorinated boronic acids), as seen in BLU-5937’s synthesis .
  • Methoxy vs. Halogen : Methoxy-substituted analogs (e.g., CID 828003) are synthesized via cross-coupling reactions, while halogenated derivatives (e.g., AI-33) use bromo/chloro precursors .
Key Observations:
  • IL-1β Inhibition : AI-33 and related imidazo[1,2-a]pyridines show promise in inflammatory pathways, with cell viability >85% at 30 mM .
  • Receptor Selectivity: Fluorine’s presence (as in BLU-5937) improves selectivity and reduces off-target effects compared to non-fluorinated analogs .

Biological Activity

2-(3-Fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer and antibacterial properties, based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H10FN3OC_{13}H_{10}FN_3O and a molecular weight of approximately 239.24 g/mol. The presence of the methoxy and fluoro substituents on the phenyl ring contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₀FN₃O
Molecular Weight239.24 g/mol
CAS Number751904
Chemical ClassificationHeterocyclic compound

Anticancer Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in cancer therapy. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study examining various imidazo derivatives, it was found that certain modifications led to enhanced anticancer activity. Specifically, compounds with similar structures demonstrated IC50 values below 5 μM against multiple cancer cell lines, including MDA-MB-468 (breast cancer) and A375 (melanoma) cells. The mechanism of action involved cell cycle arrest and induction of apoptosis through caspase activation .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Compounds in this class have exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

Research indicates that derivatives with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0125 to 0.0412 mg/mL against strains such as Staphylococcus aureus and Escherichia coli. These results suggest that modifications in the imidazo framework can lead to significant antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of imidazo derivatives is often influenced by their structural characteristics. Substituents at specific positions on the phenyl ring can enhance or diminish activity:

  • Fluorine Substitution : Enhances lipophilicity and may improve cellular uptake.
  • Methoxy Group : Contributes to electron-donating effects, which can stabilize the compound and enhance its interaction with biological targets.

Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC/IC50 ValuesReference
AnticancerMDA-MB-468 (breast cancer)< 5 μM
AntibacterialStaphylococcus aureus0.0125 mg/mL
AntibacterialEscherichia coli0.0311 mg/mL

Q & A

Basic Research Questions

Q. What synthetic routes are optimized for 2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine, and how are yields maximized?

  • The synthesis typically involves multi-step reactions starting from substituted phenyl and imidazo[1,2-a]pyridine precursors. Key steps include:

  • Condensation reactions between 2-aminoimidazoles and fluorinated aryl aldehydes under reflux conditions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while temperature control (0–10°C during reagent addition) minimizes side reactions .
  • Purification : Column chromatography or recrystallization improves purity, with yields reported up to 65–75% under optimized conditions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., fluorine and methoxy groups) and aromatic proton integration .
  • Mass spectrometry (HRMS) : Confirms molecular weight (C15_{15}H12_{12}FNO2_2) and isotopic patterns .
  • HPLC : Monitors purity (>95% typical for research-grade material) and identifies residual solvents or byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Substituent variation : Systematic modification of the fluorophenyl or methyl groups (e.g., replacing methoxy with ethoxy or halogens) to assess effects on target binding .
  • Molecular docking : Computational modeling predicts interactions with biological targets (e.g., kinases or GPCRs) by analyzing π-π stacking, hydrogen bonding, and hydrophobic contacts .
  • In vitro assays : Dose-response curves (IC50_{50}/EC50_{50}) in enzyme inhibition or cell viability assays validate computational predictions .

Q. What strategies resolve contradictions in reported biological activity data across structurally similar analogs?

  • Meta-analysis : Compare data from analogs like 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine, noting how substituent changes (e.g., acrylic acid vs. amine groups) alter solubility or target affinity .
  • Experimental replication : Standardize assay conditions (e.g., buffer pH, cell lines) to isolate compound-specific effects from methodological variability .
  • Crystallographic validation : X-ray structures of ligand-target complexes clarify binding modes and explain discrepancies in activity .

Q. How is crystallographic data utilized to refine the compound’s molecular geometry and intermolecular interactions?

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and packing arrangements (e.g., π-stacking distances of ~3.5 Å in aromatic systems) .
  • Thermal ellipsoid analysis : Quantifies positional uncertainty in fluorine and methoxy groups, ensuring accurate 3D modeling for docking studies .
  • Cambridge Structural Database (CSD) cross-referencing : Identifies conserved interaction patterns in imidazo[1,2-a]pyridine derivatives .

Methodological Recommendations

  • Controlled crystallization : Use slow evaporation in ethanol/water mixtures to obtain high-quality crystals for XRD .
  • SAR optimization : Prioritize fluorine and methoxy substitutions for enhanced metabolic stability and target engagement .
  • Data reporting : Include full spectral datasets (NMR, IR) in supplementary materials to enable reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.